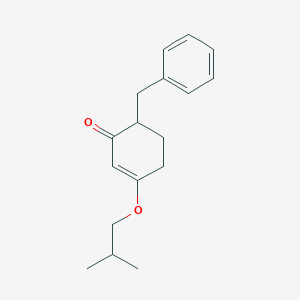![molecular formula C20H22O4 B14246571 Bis[(4-ethylphenyl)methyl] ethanedioate CAS No. 256525-98-1](/img/structure/B14246571.png)
Bis[(4-ethylphenyl)methyl] ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-ethylphenyl)methyl] ethanedioate: is an organic compound with the molecular formula C20H22O4 It is a diester derived from ethanedioic acid (oxalic acid) and 4-ethylbenzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-ethylphenyl)methyl] ethanedioate typically involves the esterification of ethanedioic acid with 4-ethylbenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis[(4-ethylphenyl)methyl] ethanedioate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of bis[(4-ethylphenyl)methyl] ethanediol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of bis[(4-ethylphenyl)methyl] ethanediol.
Substitution: Formation of substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis[(4-ethylphenyl)methyl] ethanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be utilized as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structural features make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used
Propiedades
Número CAS |
256525-98-1 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
bis[(4-ethylphenyl)methyl] oxalate |
InChI |
InChI=1S/C20H22O4/c1-3-15-5-9-17(10-6-15)13-23-19(21)20(22)24-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
NNDPPWMMWXAKFT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


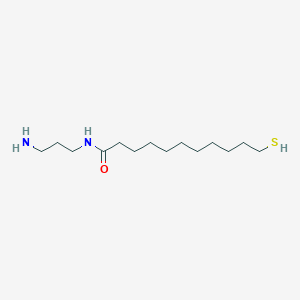

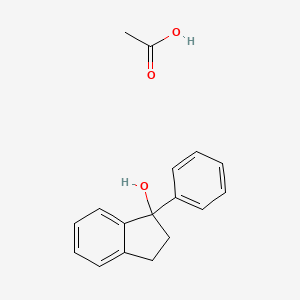
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
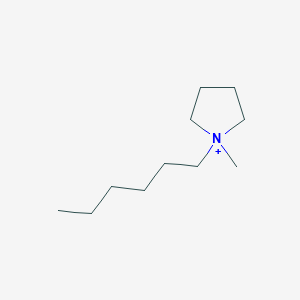
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
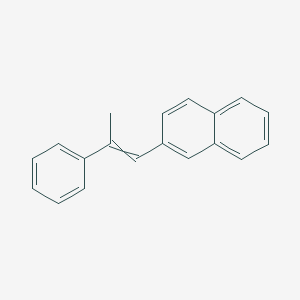
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
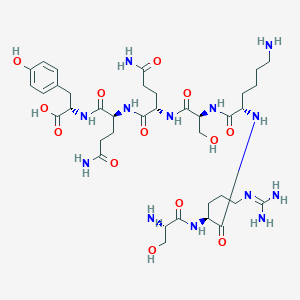
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
